2-{[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
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Overview
Description
2-{[5-cyano-4-(3-methoxyphenyl)-6-oxo-3H-pyrimidin-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring fused with a thiazole ring, both of which are known for their significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-cyano-4-(3-methoxyphenyl)-6-oxo-3H-pyrimidin-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzaldehyde with cyanoacetamide to form the intermediate 5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-2-thiol. This intermediate is then reacted with 4-phenyl-1,3-thiazol-2-ylamine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-{[5-cyano-4-(3-methoxyphenyl)-6-oxo-3H-pyrimidin-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
2-{[5-cyano-4-(3-methoxyphenyl)-6-oxo-3H-pyrimidin-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pyrimidine and thiazole rings play a crucial role in this interaction, as they can form hydrogen bonds and hydrophobic interactions with the target proteins. This leads to the disruption of essential biological pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- **2-{[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]sulfanyl}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide
- **2-{[5-[(4-chloroanilino)methyl]-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Uniqueness
The uniqueness of 2-{[5-cyano-4-(3-methoxyphenyl)-6-oxo-3H-pyrimidin-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide lies in its specific substitution pattern and the presence of both pyrimidine and thiazole rings. This combination imparts unique electronic and steric properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C23H17N5O3S2 |
---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
2-[[5-cyano-4-(3-methoxyphenyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C23H17N5O3S2/c1-31-16-9-5-8-15(10-16)20-17(11-24)21(30)28-23(27-20)33-13-19(29)26-22-25-18(12-32-22)14-6-3-2-4-7-14/h2-10,12H,13H2,1H3,(H,25,26,29)(H,27,28,30) |
InChI Key |
MEMDXJVRXKRDTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C(=O)NC(=N2)SCC(=O)NC3=NC(=CS3)C4=CC=CC=C4)C#N |
Origin of Product |
United States |
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